molecular formula C17H26ClNO3S B12754618 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride CAS No. 102367-37-3

3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride

Cat. No.: B12754618
CAS No.: 102367-37-3
M. Wt: 359.9 g/mol
InChI Key: WYAWEJGFJWEBQH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-1-thia-3-cyclopentylphenylacetic acid with 3-(dimethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to the active site or allosteric sites. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethylamino-1-propyl chloride hydrochloride
  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Uniqueness

Compared to similar compounds, 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride exhibits unique structural features that enhance its reactivity and specificity in chemical reactions. Its thia-cyclopentyl moiety provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102367-37-3

Molecular Formula

C17H26ClNO3S

Molecular Weight

359.9 g/mol

IUPAC Name

3-(dimethylamino)propyl 2-phenyl-2-(thiolan-3-yl)ethaneperoxoate;hydrochloride

InChI

InChI=1S/C17H25NO3S.ClH/c1-18(2)10-6-11-20-21-17(19)16(15-9-12-22-13-15)14-7-4-3-5-8-14;/h3-5,7-8,15-16H,6,9-13H2,1-2H3;1H

InChI Key

WYAWEJGFJWEBQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOOC(=O)C(C1CCSC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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